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Cat. No.: B129158

A-Technical-Guide-to-ent-Paroxetine-Hydrochloride

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Paroxetine, a potent selective serotonin reuptake inhibitor (SSRI), is a
chiral molecule administered as a single (-)-trans enantiomer for the treatment of major
depressive and anxiety disorders.[1][2][3] Its therapeutic efficacy is intrinsically linked to its
specific stereochemistry. This guide provides a comprehensive technical overview of its
enantiomer, ent-Paroxetine Hydrochloride (CAS 130855-30-0), also known as (+)-trans-
Paroxetine Hydrochloride.[4][5] We will delve into the critical aspects of its physicochemical
properties, synthesis, pharmacological inactivity, and the analytical methodologies required for
its separation and control as a chiral impurity. Understanding the properties of this enantiomer
is paramount for ensuring the stereochemical purity, safety, and efficacy of the active
pharmaceutical ingredient (API), Paroxetine.[3]

The Principle of Stereoselectivity in Paroxetine

Paroxetine possesses two chiral centers, giving rise to four possible stereoisomers.[1] The
therapeutically active agent is specifically the (3S, 4R)-enantiomer, known as (-)-trans-
paroxetine.[2][3] Its mirror image, the (3R, 4S)-enantiomer or (+)-trans-paroxetine (ent-
paroxetine), is considered a chiral impurity.[1][4] The profound difference in pharmacological
activity between these enantiomers highlights the principle of stereoselectivity, where the three-
dimensional arrangement of atoms dictates the molecule's ability to bind to its biological target,
the serotonin transporter (SERT).[2]
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Caption: Stereochemical relationship between Paroxetine and ent-Paroxetine.

Physicochemical and Structural Properties

ent-Paroxetine Hydrochloride is the enantiomeric impurity of Paroxetine and is designated as
Paroxetine USP Related Compound C.[1][4]
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Property

Value

Source(s)

CAS Number

130855-30-0

[6]

Chemical Name

(3R,4S)-3-((benzo[d][1]
[7]dioxol-5-yloxy)methyl)-4-(4-
fluorophenyl)piperidine
hydrochloride

[5]i8]

Synonyms

(+)-trans-Paroxetine HCI,

Paroxetine Impurity D

[5][6]

Molecular Formula C19H21CIFNOs [6]1[8]
Molecular Weight 365.83 g/mol [6][8]
Appearance White to Off-White Solid [4]
Melting Point 116-123°C 9]
- Slightly soluble in Methanol
Solubility [419]
and Water
Hygroscopic, store at -20°C
Storage Yo P [°]

under inert atmosphere

Synthesis and Control

The synthesis of enantiomerically pure paroxetine is a critical process in its manufacture. This

typically involves either a stereoselective synthesis or the resolution of a racemic mixture of a

key intermediate. One established method involves the resolution of the intermediate (3S,4R)-

trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine.[10][11]

The synthesis of the final active compound involves several key steps:

o Protection: The secondary amine of the piperidine intermediate is often protected, for

example, with a tert-butoxycarbonyl (Boc) group.[10][11]

o Coupling: The protected intermediate is then coupled with sesamol (3,4-

methylenedioxyphenol) via a substitution reaction (e.g., Mitsunobu or Williamson ether

synthesis) to form N-Boc-paroxetine.[10]
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» Deprotection and Salt Formation: The Boc protecting group is removed under acidic
conditions, and the hydrochloride salt is formed by introducing hydrogen chloride, often in a
solvent like isopropanol (IPA), to yield the final crystalline product.[10][12]

Control over the stereochemistry during this process is paramount to minimize the formation of
ent-paroxetine. The presence of ent-paroxetine in the final API is strictly controlled by
pharmacopoeial monographs and regulatory guidelines.

Pharmacological Profile: A Case of Stereoselective
Inactivity

The therapeutic action of paroxetine is derived from its high-affinity binding to and potent
inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in
the synaptic cleft.[13][14][15] This interaction is highly stereoselective.

» Active Enantiomer (Paroxetine): The (-)-trans-(3S, 4R) enantiomer exhibits a very high
binding affinity for SERT (Ki = 0.05 - 70.2 pM).[13][16] It is a potent and selective inhibitor of
serotonin reuptake.[17][18]

 Inactive Enantiomer (ent-Paroxetine): The (+)-trans-(3R, 4S) enantiomer is described as the
"most likely not active enantiomer."[1] While specific binding affinity data for ent-paroxetine is
not as widely published, the principle of stereoselectivity in SSRIs is well-established. For
instance, with citalopram, the S-enantiomer (escitalopram) is about 30 times more potent
than the R-enantiomer in inhibiting serotonin reuptake.[2] A similar large disparity in activity is
expected between the paroxetine enantiomers. The specific 3D conformation of (-)-trans-
paroxetine allows for optimal interaction with the binding site on the SERT protein, an
interaction its mirror image cannot achieve with the same efficacy.[19]

The metabolites of paroxetine are also known to be pharmacologically inactive.[15][18]
Therefore, the therapeutic effect is solely attributable to the parent (-)-trans enantiomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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